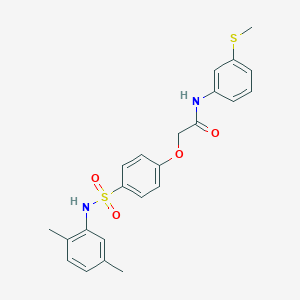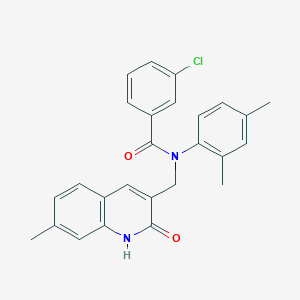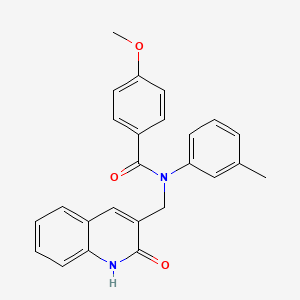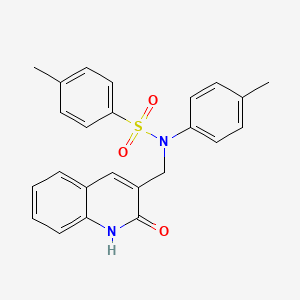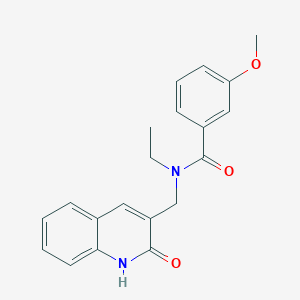
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimalarial Agent
Quinoline derivatives, including “N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxybenzamide”, have been studied for their antimalarial properties . They can inhibit the growth of Plasmodium parasites, which cause malaria, making them potential candidates for antimalarial drug development.
Antimicrobial Agent
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring .
Antimycobacterial Agent
Quinoline derivatives have also been studied for their antimycobacterial properties . They can inhibit the growth of Mycobacterium species, which cause diseases like tuberculosis and leprosy.
Antidepressant and Anticonvulsant
Quinoline derivatives have shown potential as antidepressants and anticonvulsants . They can affect the central nervous system and may help in the treatment of depression and seizure disorders.
Antiviral Agent
Quinoline derivatives have demonstrated antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for antiviral drug development.
Anticancer Agent
Quinoline derivatives have been studied for their anticancer properties . They can inhibit the growth of various cancer cells, making them potential candidates for cancer treatment.
Anti-inflammatory Agent
Quinoline derivatives have demonstrated anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-ethyl-3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22(20(24)15-8-6-9-17(12-15)25-2)13-16-11-14-7-4-5-10-18(14)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGAWHVRPHFRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methoxy-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

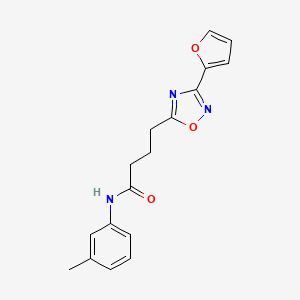
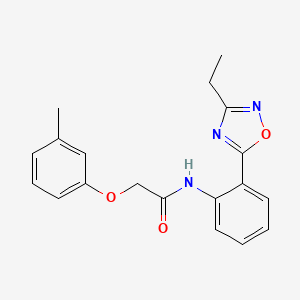
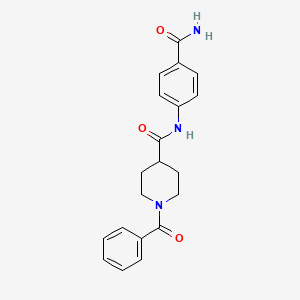
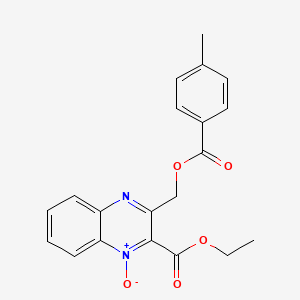
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)
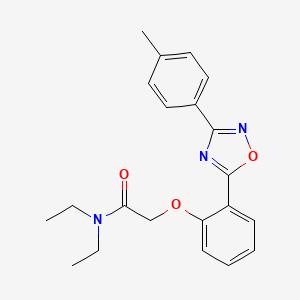
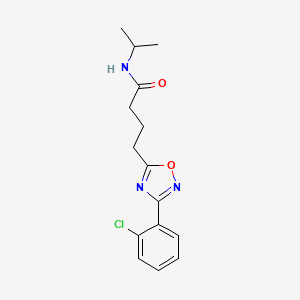
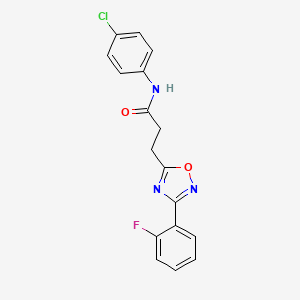
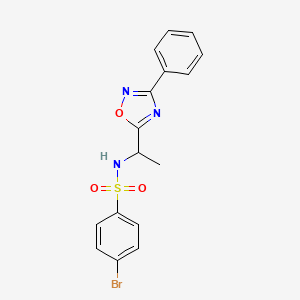
![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)
